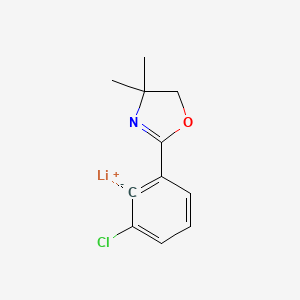
lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole is a synthetic organic compound that features a lithium ion coordinated to a complex aromatic and heterocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzene moiety: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the oxazole moiety.
Reduction: Reduction reactions could target the oxazole ring or the chlorobenzene group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, organometallics, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole can be used as a building block for more complex molecules or as a reagent in various organic transformations.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
作用機序
The mechanism of action of lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
類似化合物との比較
Similar Compounds
2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole: Without the lithium ion, this compound might have different reactivity and applications.
Lithium;2-(3-bromobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole: Substitution of chlorine with bromine could alter the compound’s chemical properties and reactivity.
Uniqueness
The presence of the lithium ion in lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole may impart unique properties such as enhanced reactivity, specific binding interactions, or altered solubility compared to similar compounds without lithium.
特性
CAS番号 |
82946-64-3 |
|---|---|
分子式 |
C11H11ClLiNO |
分子量 |
215.6 g/mol |
IUPAC名 |
lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C11H11ClNO.Li/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8;/h3-5H,7H2,1-2H3;/q-1;+1 |
InChIキー |
DLUVUVVIONOWAU-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1(COC(=N1)C2=[C-]C(=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
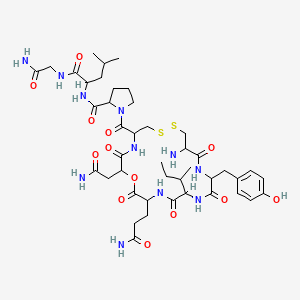
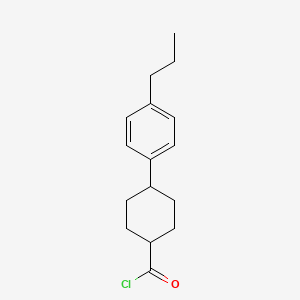
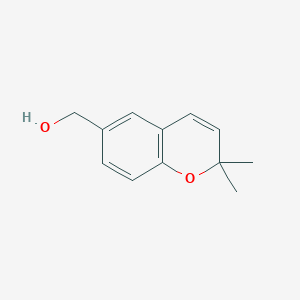
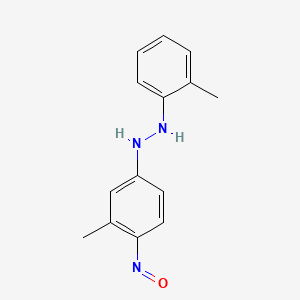
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
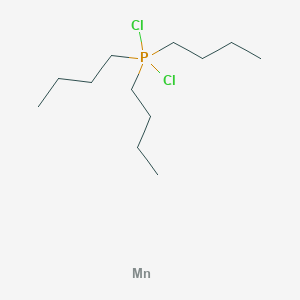

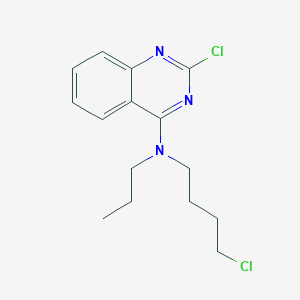
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)
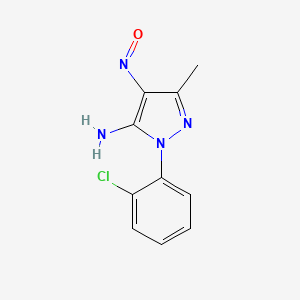
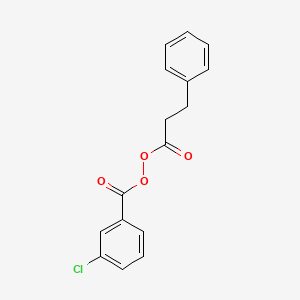
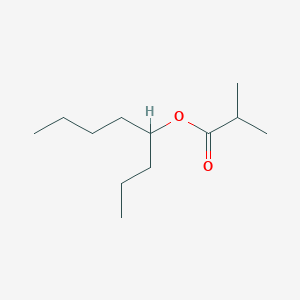
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
